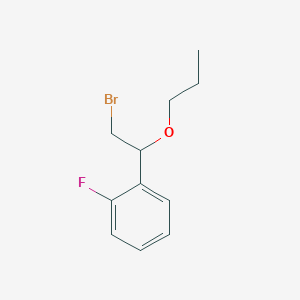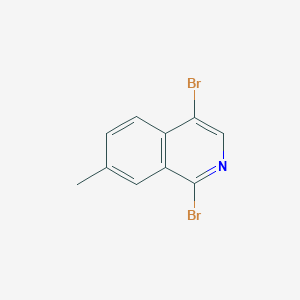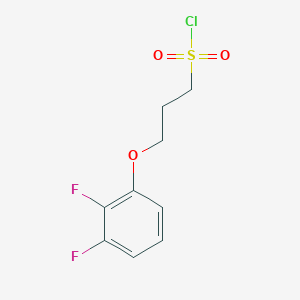![molecular formula C11H12FN B13638612 5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)
5'-Fluorospiro[cyclobutane-1,3'-indoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Fluorospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C11H12FN and a molecular weight of 177.22 g/mol . It is characterized by a spirocyclic structure, which includes a cyclobutane ring fused to an indoline moiety with a fluorine atom at the 5’ position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluorospiro[cyclobutane-1,3’-indoline] typically involves the cyclodimerization of 3-phenacylideneoxindoles under visible light catalysis. This reaction proceeds with high diastereoselectivity in the presence of a photosensitizer such as Ru(bpy)3Cl2 . The reaction conditions include the use of solvents like dichloromethane (CH2Cl2), methanol (MeOH), ethanol (EtOH), dimethylformamide (DMF), and acetonitrile (CH3CN), with yields varying from 10% to 90% depending on the solvent used .
Industrial Production Methods
While specific industrial production methods for 5’-Fluorospiro[cyclobutane-1,3’-indoline] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5’-Fluorospiro[cyclobutane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom at the 5’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce spirocyclic amines or alcohols.
Aplicaciones Científicas De Investigación
5’-Fluorospiro[cyclobutane-1,3’-indoline] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 5’-Fluorospiro[cyclobutane-1,3’-indoline] exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
5’-Fluorospiro[cyclopropane-1,3’-indoline]: This compound has a similar spirocyclic structure but with a cyclopropane ring instead of a cyclobutane ring.
Dispiro[indoline-3,1’-cyclobutane-2’,3’'-indolines]: These compounds have additional spirocyclic rings, making them more complex.
Uniqueness
5’-Fluorospiro[cyclobutane-1,3’-indoline] is unique due to its specific spirocyclic structure with a fluorine atom at the 5’ position. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12FN |
|---|---|
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
5-fluorospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12FN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
Clave InChI |
HGTCFNGBHOMFON-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)






![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)


